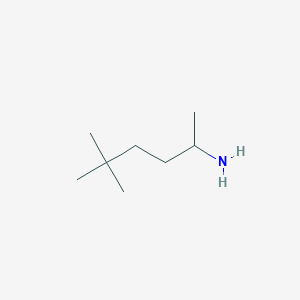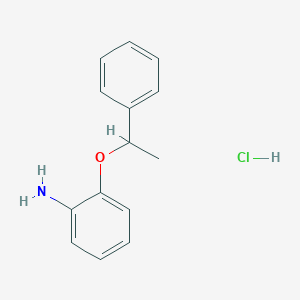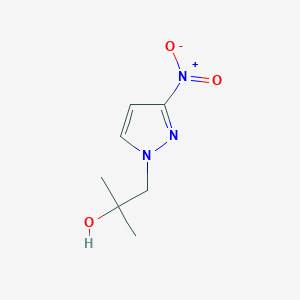
Methyl 2-chloro-2-(3-cyanophenyl)acetate
Vue d'ensemble
Description
“Methyl 2-chloro-2-(3-cyanophenyl)acetate” is a chemical compound with the molecular formula C10H8ClNO2 . It has a molecular weight of 209.63 .
Molecular Structure Analysis
The InChI code for “Methyl 2-chloro-2-(3-cyanophenyl)acetate” is 1S/C10H8ClNO2/c1-14-10(13)9(11)8-4-2-3-7(5-8)6-12/h2-5,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-chloro-2-(3-cyanophenyl)acetate” has a melting point of 50-52 degrees Celsius . Other physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
This study examines the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, focusing on compounds like acetochlor and alachlor. Although not directly addressing Methyl 2-chloro-2-(3-cyanophenyl)acetate, the research provides valuable insights into the metabolic pathways of chlorinated compounds, which may have parallels in the metabolism or synthesis pathways of the compound (Coleman et al., 2000).
Synthesis and Antimalarial Activity
A study on the synthesis of antimalarial compounds through the manipulation of phenyl analogues showcases the process of creating and testing compounds for biological activity. Though Methyl 2-chloro-2-(3-cyanophenyl)acetate is not specifically mentioned, understanding the design and synthesis of related compounds could be crucial for developing similar pharmaceuticals or research chemicals (Werbel et al., 1986).
Novel Synthesis of Precursors to 3-thienylmalonic Acid
Research on the synthesis of specific precursors demonstrates the innovative approaches to creating complex molecules, which could be relevant for the synthesis or application of Methyl 2-chloro-2-(3-cyanophenyl)acetate in a research context. This study highlights the methodology for creating molecules with potential pharmaceutical applications (Raynolds, 1984).
Safety And Hazards
The safety information for “Methyl 2-chloro-2-(3-cyanophenyl)acetate” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propriétés
IUPAC Name |
methyl 2-chloro-2-(3-cyanophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9(11)8-4-2-3-7(5-8)6-12/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUJRPHRZIUHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC(=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-2-(3-cyanophenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride](/img/structure/B1525469.png)









![N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide](/img/structure/B1525484.png)